-lambda~5~-phosphane CAS No. 13916-21-7](/img/structure/B14729354.png)
[Bis(trimethylstannyl)methylidene](triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylstannyl)methylidene-lambda~5~-phosphane: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a triphenyl group and a bis(trimethylstannyl)methylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trimethylstannyl)methylidene-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with bis(trimethylstannyl)methylidene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(trimethylstannyl)methylidene-lambda~5~-phosphane can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form various phosphine derivatives.
Substitution: It can participate in substitution reactions where the trimethylstannyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different functional groups replacing the trimethylstannyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Polymer Chemistry: The compound is used in the synthesis of polymers with specific properties, such as conductivity and thermal stability.
Electronics: It is employed in the fabrication of electronic devices, including semiconductors and sensors.
Wirkmechanismus
The mechanism by which Bis(trimethylstannyl)methylidene-lambda~5~-phosphane exerts its effects involves its interaction with various molecular targets. The phosphorus atom in the compound can coordinate with metal centers, forming stable complexes that are active in catalytic processes. The trimethylstannyl groups can undergo substitution reactions, allowing the compound to participate in a wide range of chemical transformations. The pathways involved include coordination chemistry and organometallic reactions.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used ligand in coordination chemistry.
Bis(trimethylstannyl)methane: A compound with similar trimethylstannyl groups but different overall structure.
Phosphine Oxides: Compounds formed by the oxidation of phosphines.
Uniqueness: Bis(trimethylstannyl)methylidene-lambda~5~-phosphane is unique due to the combination of its triphenylphosphine and bis(trimethylstannyl)methylidene groups. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
13916-21-7 |
|---|---|
Molekularformel |
C25H33PSn2 |
Molekulargewicht |
601.9 g/mol |
IUPAC-Name |
bis(trimethylstannyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C19H15P.6CH3.2Sn/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;;;;;;;;/h2-16H;6*1H3;; |
InChI-Schlüssel |
UHSGXJWJHLCCMN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



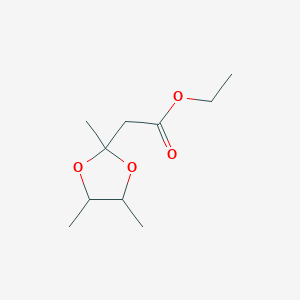
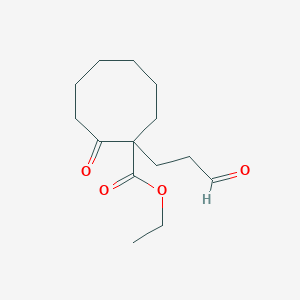

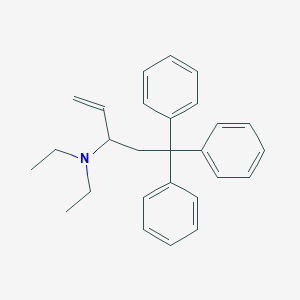
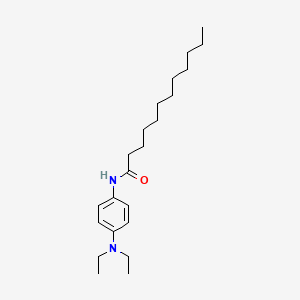


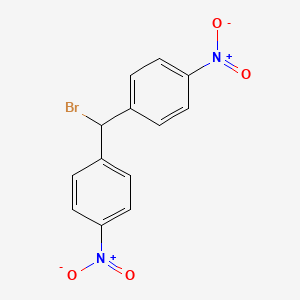
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
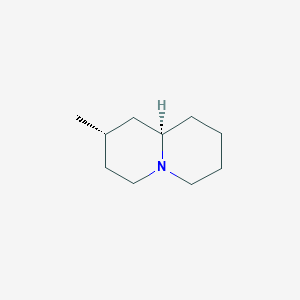


![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)
